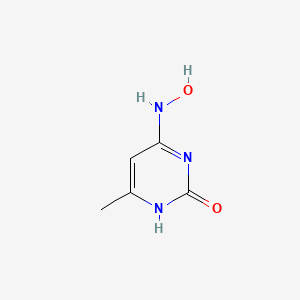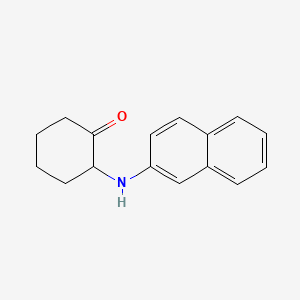![molecular formula C15H29NO3 B14734372 [1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate CAS No. 6288-24-0](/img/structure/B14734372.png)
[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate: is an organic compound with a complex structure that includes both an amide and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate typically involves the reaction of 2-ethylhexanoic acid with an appropriate amine and a propanoyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include 2-ethylhexanoic acid, butylamine, and propanoyl chloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ester functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups in the compound, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its amide and ester groups make it a candidate for studying enzyme-substrate interactions and protein binding.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and pharmaceutical research.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of [1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate involves its interaction with specific molecular targets. The amide and ester groups in the compound allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- [1-(butylamino)-1-oxopropan-2-yl] 2-methylhexanoate
- [1-(butylamino)-1-oxopropan-2-yl] 2-ethylpentanoate
- [1-(butylamino)-1-oxopropan-2-yl] 2-ethylheptanoate
Comparison: Compared to similar compounds, [1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to have distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
6288-24-0 |
|---|---|
Formule moléculaire |
C15H29NO3 |
Poids moléculaire |
271.40 g/mol |
Nom IUPAC |
[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate |
InChI |
InChI=1S/C15H29NO3/c1-5-8-10-13(7-3)15(18)19-12(4)14(17)16-11-9-6-2/h12-13H,5-11H2,1-4H3,(H,16,17) |
Clé InChI |
IMTQNAUQUGWYPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)OC(C)C(=O)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide](/img/structure/B14734293.png)
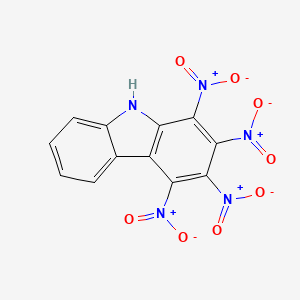

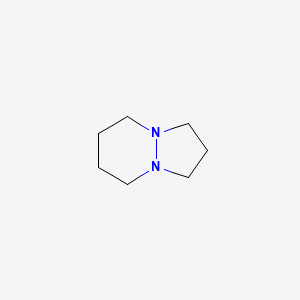
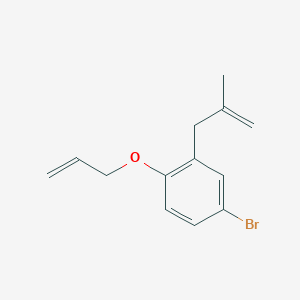


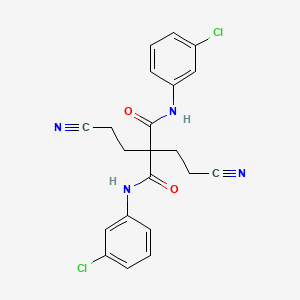
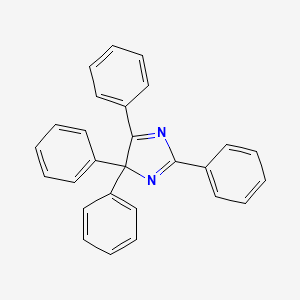
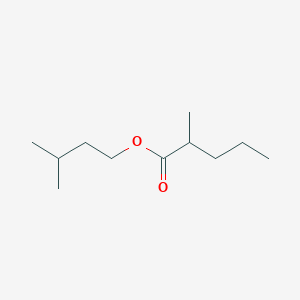

![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)
